4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid
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Overview
Description
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group at the fourth position and a 5-bromo-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 5-bromo-2-fluorobenzene derivative.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is introduced through a series of reactions, such as alkylation or acylation.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.
Final Assembly: The final product is obtained by coupling the 5-bromo-2-fluorobenzene derivative with the butanoic acid backbone under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(4-fluorophenyl)butanoic acid
- 4-Amino-4-(5-chloro-2-fluorophenyl)butanoic acid
- 4-Amino-4-(5-bromo-2-chlorophenyl)butanoic acid
Uniqueness
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
4-amino-4-(5-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15) |
InChI Key |
HSYODHRKEBLEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCC(=O)O)N)F |
Origin of Product |
United States |
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